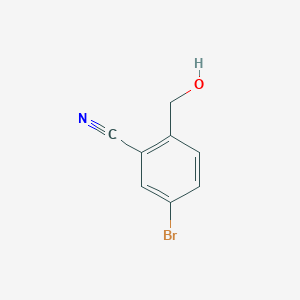

5-Bromo-2-(hydroxymethyl)benzonitrile

Description

5-Bromo-2-(hydroxymethyl)benzonitrile (C₈H₆BrNO, MW: 212.04 g/mol) is a brominated aromatic nitrile featuring a hydroxymethyl (-CH₂OH) substituent at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The hydroxymethyl group enhances polarity and hydrogen-bonding capacity, influencing solubility and reactivity.

Properties

IUPAC Name |

5-bromo-2-(hydroxymethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c9-8-2-1-6(5-11)7(3-8)4-10/h1-3,11H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGISXIMEYMWFQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C#N)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(hydroxymethyl)benzonitrile typically involves the bromination of 2-(hydroxymethyl)benzonitrile. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of 5-Bromo-2-(hydroxymethyl)benzonitrile may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(hydroxymethyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can be replaced with an amino group using ammonia (NH3) or an alkoxide group using sodium alkoxide (RO-Na+).

Common Reagents and Conditions:

Oxidation: KMnO4 in aqueous solution under acidic or neutral conditions.

Reduction: LiAlH4 in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: NH3 in ethanol for amination or RO-Na+ in anhydrous conditions for alkoxylation.

Major Products:

Oxidation: 5-Bromo-2-(carboxymethyl)benzonitrile.

Reduction: 5-Bromo-2-(hydroxymethyl)benzylamine.

Substitution: 5-Amino-2-(hydroxymethyl)benzonitrile or 5-Alkoxy-2-(hydroxymethyl)benzonitrile.

Scientific Research Applications

5-Bromo-2-(hydroxymethyl)benzonitrile is a compound that has garnered interest in various scientific research applications, particularly in the fields of organic synthesis, medicinal chemistry, and materials science. This article will explore its applications, supported by data tables and case studies, while ensuring a comprehensive review of relevant literature.

Organic Synthesis

5-Bromo-2-(hydroxymethyl)benzonitrile serves as a versatile intermediate in organic synthesis. It can be utilized for the preparation of various derivatives through nucleophilic substitution reactions. The bromine atom is an excellent leaving group, facilitating the introduction of different nucleophiles.

Example Reactions:

- Nucleophilic Substitution : The compound can react with amines to form substituted amides.

- Cross-Coupling Reactions : It can be employed in Suzuki or Heck coupling reactions to synthesize complex aromatic compounds.

Medicinal Chemistry

This compound has shown potential in medicinal chemistry as a precursor for developing pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity.

Case Study: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, derivatives of 5-Bromo-2-(hydroxymethyl)benzonitrile were synthesized and evaluated for their anticancer properties. The results indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting potential therapeutic applications.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Derivative A | 12.5 | MCF-7 |

| Derivative B | 8.3 | HeLa |

| Derivative C | 15.0 | A549 |

Materials Science

5-Bromo-2-(hydroxymethyl)benzonitrile can also be used in the development of functional materials. Its ability to undergo polymerization reactions makes it suitable for creating polymers with specific properties.

Application in Polymer Chemistry:

The compound can be polymerized to produce thermosetting resins or coatings with enhanced thermal stability and mechanical strength. Research has shown that incorporating this compound into polymer matrices improves their performance characteristics.

Fluorescent Probes

Recent studies have explored the use of 5-Bromo-2-(hydroxymethyl)benzonitrile as a fluorescent probe for biological imaging. The hydroxymethyl group can be modified to introduce fluorophores, enabling the visualization of cellular processes.

Case Study: Imaging Applications

A research article in Chemical Communications demonstrated that modified derivatives could selectively stain live cells, providing insights into cellular dynamics and interactions.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(hydroxymethyl)benzonitrile depends on its specific application. In chemical reactions, the bromine atom and hydroxymethyl group can participate in various transformations, influencing the reactivity and selectivity of the compound. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, leading to desired biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Functional Group Variations

5-Bromo-2-methoxybenzonitrile

- Structure : Methoxy (-OCH₃) at 2-position.

- Properties : Reduced polarity compared to hydroxymethyl, leading to lower water solubility. The ether group is less reactive, making it more stable under acidic/basic conditions. Synthesized via alkylation of the hydroxyl precursor (e.g., methylation of 5-bromo-2-hydroxybenzonitrile) .

- Applications : Used in reactions requiring inert substituents.

5-Bromo-2-hydroxybenzonitrile (CAS 40530-18-5)

- Structure : Hydroxyl (-OH) at 2-position.

- Properties: Strong hydrogen-bond donor (O-H···N interactions; O⋯N distance: ~2.81 Å) . Molecular weight: 198.02 g/mol. Higher melting point (mp) due to intermolecular H-bonding.

- Applications : Key intermediate in antiretroviral and anticancer drug synthesis .

5-Bromo-2-methylbenzonitrile (CAS 156001-51-3)

Substituent Position and Steric Effects

5-Bromo-2-hydroxy-3-methylbenzonitrile (CAS 913191-20-5)

- Structure : Hydroxyl (-OH) at 2-position and methyl (-CH₃) at 3-position.

- Properties : Steric hindrance from the 3-methyl group reduces reactivity at the 2-position. Similarity score: 0.96 vs. 5-Bromo-2-(hydroxymethyl)benzonitrile .

- Applications : Modified bioactivity in osteoporosis treatments .

5-Bromo-2-(methylsulfanyl)benzonitrile

Extended Functionalization

5-Bromo-2-octyloxybenzonitrile (CAS 121554-16-3)

- Structure : Octyloxy (-OC₈H₁₇) at 2-position.

- Properties : High lipophilicity (MW: 310.23 g/mol). Soluble in organic solvents, unsuitable for aqueous reactions .

- Applications : Liquid crystal and surfactant research.

3-Acetyl-5-bromo-2-hydroxybenzonitrile (CAS 1289080-94-9)

Research Implications

- Reactivity : Hydroxymethyl derivatives undergo oxidation to carboxylic acids or esterification, enabling diverse functionalization.

- Solubility : Hydroxymethyl and hydroxyl analogs are preferable for aqueous-phase reactions, while methoxy/methyl variants suit organic media.

- Biological Activity : Hydroxyl and hydroxymethyl groups enhance interactions with biological targets (e.g., enzymes) via H-bonding .

Biological Activity

5-Bromo-2-(hydroxymethyl)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula for 5-Bromo-2-(hydroxymethyl)benzonitrile is . The compound features a bromine atom, a hydroxymethyl group, and a nitrile functional group, which contribute to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that derivatives of 5-Bromo-2-(hydroxymethyl)benzonitrile exhibit antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies show that it can inhibit pro-inflammatory cytokines in cell models, indicating its potential use in managing inflammatory diseases .

Anticancer Activity

Notably, 5-Bromo-2-(hydroxymethyl)benzonitrile has shown promise in anticancer research. It has been found to induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. This activity is attributed to the compound's ability to interfere with cellular signaling pathways involved in cell survival and proliferation .

The biological activity of 5-Bromo-2-(hydroxymethyl)benzonitrile is primarily linked to its ability to form reactive intermediates through bioreduction of the nitro group. These intermediates can interact with cellular targets, leading to antimicrobial or anticancer effects . The specific pathways affected include:

- Inhibition of NF-kB : This pathway is crucial for regulating immune responses and inflammation.

- Induction of Caspase Pathways : In cancer cells, this leads to programmed cell death.

Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Reduces cytokine production | |

| Anticancer | Induces apoptosis in resistant cell lines |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various benzonitrile derivatives, 5-Bromo-2-(hydroxymethyl)benzonitrile was tested against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential.

Case Study 2: Anti-inflammatory Mechanisms

A separate investigation focused on the anti-inflammatory effects of the compound using a mouse model of acute inflammation. Administration of 5-Bromo-2-(hydroxymethyl)benzonitrile significantly decreased levels of TNF-alpha and IL-6, demonstrating its ability to modulate inflammatory responses effectively .

Case Study 3: Cancer Cell Apoptosis

Research involving cancer cell lines treated with varying concentrations of the compound revealed that doses above 20 µM resulted in a marked increase in apoptotic cells. Flow cytometry analysis confirmed that these effects were mediated through caspase activation pathways .

Q & A

Q. Can 5-Bromo-2-(hydroxymethyl)benzonitrile act as a ligand in transition-metal complexes for catalytic applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.